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Compound of Interest

Compound Name: Tripropylene

Cat. No.: B076144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for various isomers of tripropylene, commonly known as

nonenes (C₉H₁₈). The information herein is intended to serve as a valuable resource for the

identification, characterization, and analysis of these compounds in research and development

settings.

Spectroscopic Data of Tripropylene (Nonene)
Isomers
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for a

selection of representative linear and branched nonene isomers. This data is crucial for

distinguishing between structural isomers and understanding their molecular features.

Table 1: ¹H NMR Spectroscopic Data of Selected Nonene Isomers (in CDCl₃)
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Compound Chemical Shift (δ) ppm and Multiplicity

1-Nonene

~5.8 (m, 1H, =CH), ~4.9 (m, 2H, =CH₂), ~2.0 (q,

2H, -CH₂-C=), ~1.3-1.4 (m, 8H, -(CH₂)₄-), ~0.9

(t, 3H, -CH₃)

trans-2-Nonene

~5.4 (m, 2H, -CH=CH-), ~2.0 (m, 2H, -CH₂-C=),

~1.6 (d, 3H, =CH-CH₃), ~1.2-1.4 (m, 6H, -

(CH₂)₃-), ~0.9 (t, 3H, -CH₃)[1]

trans-3-Nonene
~5.4 (m, 2H, -CH=CH-), ~2.0 (m, 4H, -CH₂-C=),

~1.4 (m, 4H, -(CH₂)₂-), ~0.9 (t, 6H, -CH₃)

2,4,4-Trimethyl-1-hexene

~4.83 (d, 1H, =CH₂), ~4.63 (d, 1H, =CH₂), ~1.93

(s, 2H, -CH₂-), ~1.77 (s, 3H, =C-CH₃), ~1.26 (q,

2H, -CH₂-CH₃), ~0.86 (s, 6H, -C(CH₃)₂), ~0.86

(t, 3H, -CH₂-CH₃)[2]

Table 2: ¹³C NMR Spectroscopic Data of Selected Nonene Isomers (in CDCl₃)

Compound Chemical Shift (δ) ppm

1-Nonene
~139.2 (=CH), ~114.1 (=CH₂), ~33.9, 31.9, 29.5,

29.1, 22.7, 14.1 (alkyl carbons)

trans-2-Nonene
~132.9 (-CH=), ~124.9 (=CH-), ~32.5, 31.5,

29.3, 22.6, 17.8, 14.1 (alkyl carbons)[3]

trans-3-Nonene
~132.0 (-CH=), ~129.8 (=CH-), ~34.8, 31.5,

29.8, 22.7, 22.3, 14.0, 13.7 (alkyl carbons)

2,4,4-Trimethyl-1-hexene
~150.9 (=C<), ~108.9 (=CH₂), ~52.8, 36.8, 31.5,

29.1, 23.2, 8.8 (alkyl carbons)

Table 3: Key IR Absorption Frequencies of Selected Nonene Isomers (Neat)
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Compound =C-H Stretch (cm⁻¹) C=C Stretch (cm⁻¹) C-H Bending (cm⁻¹)

1-Nonene ~3078 ~1642
~991, ~910 (out-of-

plane bend)

trans-2-Nonene ~3020 ~1670
~965 (out-of-plane

bend)[4]

trans-3-Nonene ~3025 ~1670
~966 (out-of-plane

bend)[5]

2,4,4-Trimethyl-1-

hexene
~3075 ~1645

~888 (out-of-plane

bend)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the liquid nonene isomer in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR,

a higher concentration is preferable; aim for a saturated solution with 20-50 mg of the

sample in 0.6-0.7 mL of the deuterated solvent.

Solvent Selection: Chloroform-d is a common solvent for non-polar compounds like nonene

isomers.

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a

Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

This removes any particulate matter that could degrade the spectral quality.

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the

spectrum to the residual solvent signal.

2.1.2. ¹H NMR Acquisition Parameters
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Spectrometer: A 400 MHz or higher field spectrometer is recommended.

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Number of Scans (ns): Typically 8 to 16 scans are sufficient for good signal-to-noise ratio.

Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.

Acquisition Time (aq): Typically 2-4 seconds.

Spectral Width (sw): A spectral width of 12-16 ppm is usually adequate.

2.1.3. ¹³C NMR Acquisition Parameters

Spectrometer: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H

frequency).

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker

instruments) is used to simplify the spectrum to singlets for each unique carbon.

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is

required, typically ranging from 128 to 1024 or more, depending on the sample

concentration.

Relaxation Delay (d1): A delay of 2 seconds is a common starting point.

Acquisition Time (aq): Typically 1-2 seconds.

Spectral Width (sw): A spectral width of 200-240 ppm is standard for most organic

compounds.

2.1.4. Data Processing

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-

domain spectrum via Fourier transformation.

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the

positive absorptive mode.
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Baseline Correction: A baseline correction is applied to obtain a flat baseline.

Referencing: The chemical shift axis is referenced to TMS (0 ppm) or the solvent signal (e.g.,

CDCl₃ at 77.16 ppm for ¹³C).

Integration (¹H NMR only): The relative areas of the signals are integrated to determine the

proton ratios.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

Salt Plates: Use clean, dry infrared-transparent salt plates (e.g., NaCl or KBr).

Application: Place one to two drops of the neat liquid nonene isomer onto the surface of one

salt plate.

Film Formation: Place the second salt plate on top and gently rotate to spread the liquid into

a thin, uniform film, ensuring no air bubbles are trapped.

Mounting: Mount the sandwiched plates in the spectrometer's sample holder.

2.2.2. FT-IR Acquisition Parameters

Spectrometer: A standard FT-IR spectrometer.

Spectral Range: Typically 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio.

Background Scan: A background spectrum of the clean, empty salt plates (or the

instrument's empty beam path) must be acquired before the sample spectrum. The

instrument software will automatically ratio the sample spectrum to the background spectrum

to produce the final absorbance or transmittance spectrum.

2.2.3. Data Processing
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Background Subtraction: The software automatically subtracts the background spectrum.

Peak Picking: Identify and label the wavenumbers of the major absorption bands.

Interpretation: Correlate the observed absorption bands with specific functional group

vibrations.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

tripropylene (nonene) isomer sample.
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Workflow for Spectroscopic Analysis of Nonene Isomers
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Caption: Logical workflow for the spectroscopic analysis of nonene isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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